molecular formula C11H14BrClN2O2 B15302542 tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate

tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate

Cat. No.: B15302542
M. Wt: 321.60 g/mol
InChI Key: HMKZXRRHLWKZRK-UHFFFAOYSA-N
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Description

tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C11H14BrClN2O2. It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate typically involves the following steps:

    Bromination: The starting material, 2-chloropyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate and a base (such as triethylamine) to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Medicine:

    Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is primarily based on its ability to interact with biological targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity through halogen bonding, while the carbamate group can form hydrogen bonds or other interactions with the target site. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl (5-bromo-2-chloropyridin-3-yl)carbamate
  • tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
  • tert-Butyl (4-bromo-3-chloropyridin-2-yl)methylcarbamate

Comparison:

  • Structural Differences: While all these compounds share a pyridine core with bromine and chlorine substituents, the position of these substituents and the presence of additional functional groups (such as hydroxyl or methoxy) can significantly alter their chemical properties and reactivity.
  • Unique Features: tert-Butyl ((5-bromo-3-chloropyridin-2-yl)methyl)carbamate is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14BrClN2O2

Molecular Weight

321.60 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-3-chloropyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15-6-9-8(13)4-7(12)5-14-9/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

HMKZXRRHLWKZRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

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